3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thioether (R-S-R’), an amide (R-CO-NH2), an isoxazole ring, and an oxadiazole ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. These groups can participate in a variety of intermolecular interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the amide group suggests that it could participate in reactions typical of amides, such as hydrolysis. The heterocyclic rings might also undergo reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Biological Properties
Some basic N-(5-aryl-1,3,4-oxadiazol-2-yl)propanamides and butanamides, structurally similar to the compound , have been synthesized for their potential local anaesthetic activity. These compounds show considerable activity, demonstrating the chemical's relevance in developing local anesthetics (Saxena, Singh, Agarwal, & Mehra, 1984).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, related in structure to the compound of interest, have shown antimicrobial properties. These compounds were tested for their antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Potential Drug Candidates for Alzheimer’s Disease
Compounds structurally related to "3-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide" have been synthesized as potential drug candidates for Alzheimer’s disease. These derivatives were evaluated for their enzyme inhibition activity against acetylcholinesterase, indicating their potential as therapeutic agents for treating Alzheimer’s (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Urease Inhibition
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and shown to inhibit urease enzyme effectively. These compounds offer insights into developing new inhibitors against urease, an enzyme involved in various bacterial infections (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, similar in structural motif to the compound of interest, have shown significant anticonvulsant activity in various test models, suggesting their potential in treating epilepsy and generalized seizures (Idris, Ayeni, & Sallau, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3S/c15-9-1-3-10(4-2-9)23-8-6-12(20)17-14-19-18-13(21-14)11-5-7-16-22-11/h1-5,7H,6,8H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFRCNXIFJXHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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